Yrgds
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yrgds involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to handle the repetitive cycles of deprotection and coupling. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Yrgds undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols .
Scientific Research Applications
Yrgds has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Plays a crucial role in cell adhesion and migration studies, particularly in understanding the mechanisms of cell signaling and interaction.
Medicine: Investigated for its potential in wound healing and tissue engineering due to its ability to promote cell adhesion.
Industry: Utilized in the development of biomaterials and coatings that enhance cell attachment and growth .
Mechanism of Action
Yrgds exerts its effects primarily through its interaction with cell surface receptors, such as integrins. The peptide sequence binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes like wound healing and tissue regeneration .
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: Another fibronectin-derived peptide with similar cell adhesion properties.
GRGDS: A variant of Yrgds with an additional glycine residue, also involved in cell adhesion.
RGDS: A shorter version of this compound, retaining the essential cell-binding domain
Uniqueness of this compound
This compound stands out due to its specific sequence, which provides a unique binding affinity and specificity for thrombin-stimulated platelets. This makes it particularly useful in studies related to blood clotting and platelet function .
Properties
IUPAC Name |
3-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGHBUVWQJECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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